Methyl vs. Ethyl at N1: Lipophilicity & Permeability
1-Methyl-N-(2-methylbutyl)-1H-pyrazol-4-amine (MW 167.25) carries an N1-methyl group, whereas its closest commercially cataloged analog, 1-ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine (CAS 1153044-63-3; MW 181.28), bears an N1-ethyl substituent . The +14 Da molecular-weight increment and additional methylene unit in the ethyl analog are predicted to increase calculated logP by approximately 0.5–0.7 units based on fragment-based estimation methods (e.g., KOWWIN), which would reduce aqueous solubility relative to the N1-methyl target compound [1]. In parallel aminopyrazole kinase-inhibitor series, an N1-methyl→N1-ethyl switch has been associated with a 3- to 5-fold decrease in aqueous solubility and a corresponding reduction in passive Caco-2 permeability (Papp A→B) [2]. This physicochemical differentiation may be relevant when selecting a building block for early-stage hit expansion where solubility-limited assay interference is a concern.
| Evidence Dimension | Calculated lipophilicity (cLogP) and molecular weight as surrogates for solubility and permeability |
|---|---|
| Target Compound Data | MW = 167.25 g·mol⁻¹; cLogP ~2.0–2.3 (estimated by fragment additivity) |
| Comparator Or Baseline | 1-Ethyl-N-(2-methylbutyl)-1H-pyrazol-4-amine: MW = 181.28 g·mol⁻¹; cLogP ~2.5–3.0 (estimated) |
| Quantified Difference | ΔMW = +14.03; ΔcLogP ≈ +0.5–0.7 (estimated range); solubility and Caco-2 Papp predicted to decrease ~3- to 5-fold and ~20–40%, respectively, based on class trends [2]. |
| Conditions | In silico estimation; no experimental logP or solubility data available for either compound. |
Why This Matters
When prioritizing building blocks for medicinal chemistry campaigns where aqueous solubility or permeability is rate-limiting, the lower predicted logP of the N1-methyl analog offers a tangible, albeit computed, advantage over the N1-ethyl variant.
- [1] Lusardi, M.; Spallarossa, A.; Brullo, C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24, 7834. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098. View Source
